2,3-Diphosphoglyceric acid, pentacyclohexylammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diphosphoglyceric acid, pentacyclohexylammonium salt is a chemical compound with the empirical formula C3H8O10P2 · 5C6H13N and a molecular weight of 761.91 . This compound is a derivative of 2,3-diphosphoglyceric acid, which plays a crucial role in the glycolytic pathway and is found in human red blood cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphosphoglyceric acid, pentacyclohexylammonium salt involves the reaction of 2,3-diphosphoglyceric acid with cyclohexylamine under controlled conditions. The reaction typically requires a solvent such as water or an organic solvent, and the temperature is maintained at a specific range to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pH, and concentration of reactants. The product is then purified using techniques like crystallization or chromatography to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
2,3-Diphosphoglyceric acid, pentacyclohexylammonium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into simpler compounds.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different phosphoric acid derivatives, while substitution reactions can produce various substituted glyceric acid derivatives .
Scientific Research Applications
2,3-Diphosphoglyceric acid, pentacyclohexylammonium salt has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-Diphosphoglyceric acid, pentacyclohexylammonium salt involves its interaction with hemoglobin in red blood cells. It binds to the beta chains of deoxygenated hemoglobin, reducing its affinity for oxygen and promoting the release of oxygen to tissues . This interaction is crucial for maintaining efficient oxygen delivery throughout the body.
Comparison with Similar Compounds
Similar Compounds
2,3-Bisphosphoglyceric acid: A glycolytic intermediate that also interacts with hemoglobin but lacks the pentacyclohexylammonium component.
1,3-Diphosphoglyceric acid: Another glycolytic intermediate with different functional groups and properties.
Uniqueness
2,3-Diphosphoglyceric acid, pentacyclohexylammonium salt is unique due to its specific interaction with hemoglobin and its role in oxygen release. The presence of the pentacyclohexylammonium component enhances its stability and solubility, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C33H73N5O10P2 |
---|---|
Molecular Weight |
761.9 g/mol |
IUPAC Name |
cyclohexanamine;2,3-diphosphonooxypropanoic acid |
InChI |
InChI=1S/5C6H13N.C3H8O10P2/c5*7-6-4-2-1-3-5-6;4-3(5)2(13-15(9,10)11)1-12-14(6,7)8/h5*6H,1-5,7H2;2H,1H2,(H,4,5)(H2,6,7,8)(H2,9,10,11) |
InChI Key |
WMBJYTVZNODJKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C(C(C(=O)O)OP(=O)(O)O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.